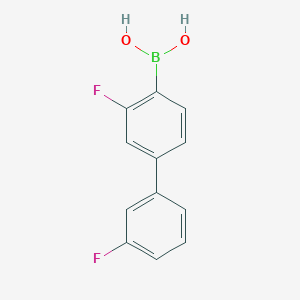

Boronic acid derivative 1

Description

Properties

Molecular Formula |

C12H9BF2O2 |

|---|---|

Molecular Weight |

234.01 g/mol |

IUPAC Name |

[2-fluoro-4-(3-fluorophenyl)phenyl]boronic acid |

InChI |

InChI=1S/C12H9BF2O2/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7,16-17H |

InChI Key |

WAWBMXWYDGQRBT-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)C2=CC(=CC=C2)F)F)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Boronic Acid Derivative 1

Classical and Evolving Synthetic Routes

The preparation of Boronic acid derivative 1 can be achieved through several established and emerging synthetic strategies. These methods primarily involve the formation of a carbon-boron bond by reacting an organometallic species with a boron electrophile or through transition metal-catalyzed processes.

Addition of Organometallic Reagents to Boron Electrophiles

One of the most traditional and widely employed methods for the synthesis of aryl boronic acids involves the reaction of organometallic reagents, such as Grignard and organolithium compounds, with boron electrophiles like trialkyl borates. chemicalbook.com

The reaction of a Grignard reagent with a trialkyl borate (B1201080) is a classic approach to forming the C-B bond. chemicalbook.comacs.org For the synthesis of this compound, the Grignard reagent, 4-methoxyphenylmagnesium bromide, is prepared from 4-bromoanisole (B123540) and magnesium metal. This organometallic species then reacts with a trialkyl borate, such as trimethyl borate, at low temperatures. The resulting boronate ester is subsequently hydrolyzed to yield 4-Methoxyphenylboronic acid. chemicalbook.comguidechem.com

Similarly, organolithium reagents can be utilized. These are typically generated via lithium-halogen exchange or by direct deprotonation of an aromatic ring. The resulting aryllithium species is then quenched with a boron electrophile to furnish the desired boronic acid derivative after acidic workup. While effective, these methods often require cryogenic temperatures and strictly anhydrous conditions.

A specific protocol for the synthesis of 4-Methoxyphenylboronic acid involves the reaction of 4-methoxybromobenzene with magnesium and a borane-dimethylamine complex in tetrahydrofuran (B95107) at elevated temperatures. guidechem.com After the initial reaction, the mixture is quenched with methanol (B129727) and then treated with hydrochloric acid to afford the final product. guidechem.com

| Organometallic Reagent | Boron Electrophile | Key Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxyphenylmagnesium bromide | Trimethyl borate | 1) THF, low temperature; 2) Acidic hydrolysis | Not specified | chemicalbook.com |

| In situ generated Grignard from 4-methoxybromobenzene | Borane-dimethylamine complex | THF, 70°C, then quench with MeOH and treat with HCl | Not specified | guidechem.com |

| Grignard from 2-(1-adamantyl)-4-bromoanisole | Trimethyl borate | -70°C, with LiCl | 69 | google.com |

Boronic esters, such as pinacol (B44631) esters, often serve as stable and easily handled precursors to boronic acids. escholarship.org These esters can be synthesized and purified, and then hydrolyzed under acidic or basic conditions to release the free boronic acid when needed. The use of pinacolborane (HBpin) as a boron source is a common strategy. escholarship.org For example, Grignard reagents react with pinacolborane at ambient temperatures in tetrahydrofuran (THF) to produce the corresponding pinacol boronate esters in high yields. escholarship.org This method can also be performed under Barbier conditions, where the Grignard reagent is generated in situ. escholarship.org

| Organoboron Precursor | Reagent | Key Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Pinacolborane (HBpin) | Grignard Reagents | THF, ambient temperature | Pinacol boronate ester | escholarship.org |

| Bis(pinacolato)diboron (B136004) (B2pin2) | Aryl Halides | Pd catalyst, base | Pinacol boronate ester | researchgate.net |

Transition Metal-Catalyzed Borylation Reactions

In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of boronic acid derivatives, offering milder reaction conditions and broader functional group tolerance. sigmaaldrich.com

Direct C–H borylation is a highly atom-economical method that involves the conversion of a C–H bond into a C–B bond, typically catalyzed by iridium or rhodium complexes. sigmaaldrich.comillinois.edu This approach avoids the need for pre-functionalized starting materials like aryl halides. Iridium-catalyzed borylation of arenes with bis(pinacolato)diboron (B2pin2) often shows excellent regioselectivity, which is primarily governed by steric factors. sigmaaldrich.comnih.gov For an arene like anisole (B1667542) (methoxybenzene), this method would favor borylation at the positions least sterically hindered, which are the meta and para positions. The resulting boronate esters can then be hydrolyzed to provide this compound.

| Substrate | Catalyst System | Boron Source | Key Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| Anisole | Iridium(I) precursor and tetramethylphenanthroline | Bis(pinacolato)diboron (B2pin2) | Mild conditions | Aryl boronate ester | nih.gov |

| Benzylic amines | Iridium catalyst with picolylamine ligand | Not specified | Directing-group mediated | ortho-Substituted boronate esters | nih.gov |

Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, are widely used for the synthesis of aryl boronic esters. organic-chemistry.org This reaction involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst and a base. researchgate.netnih.gov For the synthesis of the pinacol ester precursor to this compound, 4-bromoanisole or 4-chloroanisole (B146269) can be coupled with B2pin2. nih.govacs.org A simple and efficient palladium-catalyzed method for the direct synthesis of arylboronic acids from aryl chlorides utilizes tetrahydroxydiboron (B82485) (B2(OH)4). nih.govacs.org

| Aryl Halide | Boron Reagent | Catalyst System | Key Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chloroanisole | Tetrahydroxydiboron (B2(OH)4) | Palladium catalyst | Direct synthesis | 96 | chemicalbook.com |

| Aryl Bromides/Chlorides | Bis(pinacolato)diboron (B2pin2) | Pd(dppf)Cl2, AcOK | 1,4-Dioxane, 100°C | Not specified | researchgate.net |

| Aryl Bromides | Phenylboronic acid | Palladium-phosphinous acid complexes | Neat water | Good to excellent | nih.gov |

Hydroboration and Related Processes

Hydroboration provides a convenient route for the synthesis of aliphatic boronic acid derivatives. This process typically involves the addition of a boron hydride reagent across a carbon-carbon double or triple bond. For instance, the reaction of diborane (B8814927) with olefins in a controlled stoichiometry can lead to the formation of monoalkylboranes, which can then be converted to the corresponding boronic esters.

A common procedure involves the addition of diborane to an olefin in a 1:2 molar ratio (diborane:olefin) in a solvent like tetrahydrofuran. Subsequent treatment with an alcohol, such as methanol, yields the dialkyl boronate ester. acs.org This method has been successfully applied to various alkenes, as detailed in the table below.

| Olefin | Product | Yield | Boiling Point |

| 1-Pentene | Dimethyl 1-pentaneboronate | 44% | 55-57°C @ 20 mm |

| Cyclopentene | Dimethyl cyclopentaneboronate | 60% | 60-62°C @ 20 mm |

This table presents data on the synthesis of aliphatic boronic esters via hydroboration, showcasing yields and physical properties of the products. acs.org

Similarly, dialkylborinates can be synthesized by adjusting the stoichiometry of the reactants. The reaction of diborane with an olefin in a 1:4 molar ratio predominantly forms the dialkylborane, which upon methanolysis, provides the corresponding methyl borinate. acs.org

Electrophilic Boron Reagents and Substitutions

The formation of C-B bonds can also be achieved through the reaction of an electrophilic boron species with a nucleophilic carbon source. This category encompasses several powerful strategies, including electrophilic aromatic substitution, directed C–H borylation, and transmetalation reactions. mdpi.com

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com In the context of boronic acid synthesis, this involves the direct borylation of an aromatic ring using a potent boron electrophile. The mechanism proceeds through a two-step process: the aromatic π-system attacks the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

This approach is an alternative route to organoboron compounds, though its application for synthesizing borinic acids (a related subclass) has been limited to a few examples. mdpi.com The regioselectivity of the borylation is influenced by a combination of steric and electronic effects of the substituents already present on the aromatic ring. mdpi.com For instance, the reaction of certain bis-thiophene derivatives with boron trichloride (B1173362) (BCl3) proceeds via a tandem demethylation and subsequent Friedel-Crafts-type borylation. mdpi.com

Directed C–H borylation has emerged as a highly effective method for the regioselective synthesis of aryl and heteroaryl boronic acid derivatives. mdpi.comrsc.org This strategy utilizes a directing group on the substrate to guide the borylation to a specific C–H bond, typically at the ortho-position. rsc.orgrsc.org This approach offers high atom economy and avoids the need for pre-functionalized starting materials. nih.gov

The intramolecular C–H borylation of (hetero)arenes using electrophilic boranes is a powerful transition-metal-free methodology for forming C–B bonds. researchgate.neted.ac.uk The reaction is often preceded by the formation of an intermolecular bond between a Lewis basic directing group on the substrate and the electrophilic boron reagent. researchgate.neted.ac.uk This brings the boron reagent into proximity with the target C-H bond, facilitating the borylation event. Various directing groups, including those containing nitrogen, oxygen, sulfur, and phosphorus, have been employed. researchgate.neted.ac.uk

Recent developments have highlighted the utility of this methodology for creating synthetically versatile organoboronate esters. researchgate.neted.ac.uk While early examples often required harsh conditions, newer catalytic systems have been developed that operate under milder conditions. rsc.org

Transmetalation is a widely used method for preparing boronic acid derivatives. nih.gov This process involves the exchange of a metallic or metalloid group on an organic substrate with a boron-containing reagent. The reaction is driven by the relative electronegativities of the metals and the formation of more stable bonds. wiley-vch.dewiley-vch.de

A common approach is the reaction of organolithium or Grignard reagents with trialkyl borates. nih.govorganic-chemistry.org However, a more direct transmetalation involves the exchange of silicon (Si) or tin (Sn) for boron. Trialkylaryl silanes and stannanes can be efficiently transmetalated with a boron halide, such as boron tribromide (BBr3). nih.govwiley-vch.dewiley-vch.de The resulting arylboron dihalide is then hydrolyzed during aqueous workup to yield the desired boronic acid. wiley-vch.dewiley-vch.de

This ipso-substitution reaction is thermodynamically favorable due to the formation of strong Si-Br or Sn-Br bonds and the B-C bond. mdpi.comwiley-vch.de

Examples of Transmetalation for Borinic Acid Synthesis:

| Substrate | Boron Reagent | Product Type | Reference |

| Bis-silane | BBr3 | Bis-dibromoborane intermediate | mdpi.com |

| Bis-stannylferrocene | BCl3 (via Hg intermediate) | Diboradiferrocene | mdpi.com |

| Arylstannanes | BCl3 | Diarylchloroborane | mdpi.com |

This table summarizes various transmetalation strategies used in the synthesis of borinic acid derivatives, which are closely related to boronic acids. mdpi.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer a rapid and efficient pathway to complex molecules. chemrxiv.org The use of free boronic acids as building blocks in MCRs has been investigated to create large libraries of diverse and complex small molecules. rug.nl

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly well-suited for this purpose. nih.gov Studies have demonstrated the compatibility of unprotected phenylboronic acids in various IMCRs. For example, boronic acid derivatives have been successfully incorporated into drug-like scaffolds via Ugi four-component reactions (U-4CR) and Groebke-Blackburn-Bienaymé three-component reactions (GBB-3CR). nih.gov This approach allows for the rapid synthesis of complex boronic acid derivatives from simple starting materials. rug.nlrsc.org

Furthermore, these MCRs can be combined with subsequent transformations in a one-pot fashion. For instance, an MCR adduct containing a boronic acid can undergo a subsequent Suzuki coupling without purification of the intermediate, further increasing molecular complexity in a streamlined process. nih.gov

Functional Group Compatibility and Selectivity in Synthesis

A critical consideration in the synthesis of boronic acid derivatives is the compatibility of the chosen method with various functional groups present in the starting materials and products.

Traditional methods that rely on highly reactive organometallic intermediates, such as Grignard or organolithium reagents, often exhibit limited functional group tolerance. nih.govsigmaaldrich.com These strong nucleophiles and bases can react with sensitive groups like esters, nitriles, and ketones.

In contrast, modern methods offer significant advantages in this regard:

Directed C-H Borylation: Transition metal-catalyzed C-H borylation reactions are often compatible with a wide array of functional groups. rsc.org

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates serve as robust protected forms of boronic acids. They are stable to numerous harsh reagents (e.g., strong oxidants, acids, and bases) that would otherwise degrade a free boronic acid. The MIDA group can be easily removed under mild aqueous basic conditions to liberate the boronic acid, making them highly useful in multi-step synthesis. sigmaaldrich.com

Multicomponent Reactions: MCRs often proceed under mild conditions, allowing for the inclusion of functionalized building blocks. Research has shown that formyl-substituted boronic acids react well in GBB reactions, although steric hindrance from ortho-substituents can sometimes reduce efficiency. nih.gov

The selectivity of a synthetic method is also paramount. Directed C-H borylation provides excellent control over regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution where mixtures of ortho, meta, and para isomers can be formed. mdpi.commasterorganicchemistry.com Similarly, transmetalation from pre-functionalized silanes or stannanes ensures the borylation occurs at a specific, predetermined position. mdpi.com

Scalability and Efficiency of Synthetic Protocols for 4-Methoxyphenylboronic acid

The scalability and efficiency of a synthetic protocol are critical considerations for the large-scale production of 4-methoxyphenylboronic acid. The ideal process should be high-yielding, cost-effective, and safe to operate on an industrial scale.

One of the most widely used and scalable methods for the preparation of 4-methoxyphenylboronic acid is the Grignard reaction . prepchem.commnstate.edu This procedure involves the reaction of 4-bromoanisole with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent, 4-methoxyphenylmagnesium bromide. prepchem.com This organometallic intermediate is then reacted with a trialkyl borate, such as tri-isopropyl borate or trimethyl borate, at low temperatures. prepchem.comwisc.edu Subsequent acidic workup hydrolyzes the resulting boronate ester to afford 4-methoxyphenylboronic acid. A key advantage of this method is the relatively low cost of the starting materials. However, the formation of the Grignard reagent is highly exothermic and requires careful temperature control, which can be a challenge on a large scale. The process must also be conducted under strictly anhydrous conditions as Grignard reagents are highly sensitive to moisture. mnstate.edu

An alternative approach involves the use of organolithium reagents . Lithiation of 4-bromoanisole or 4-chloroanisole with a strong base like butyllithium (B86547) at low temperatures (e.g., -78 °C) generates a highly reactive aryllithium species. rsc.org This intermediate is then quenched with a trialkyl borate to form the boronate ester, which is subsequently hydrolyzed. While this method can be very efficient and high-yielding, the use of pyrophoric butyllithium on a large scale necessitates specialized handling procedures and equipment to ensure safety.

More recently, palladium-catalyzed borylation reactions have gained prominence as a powerful and versatile method for the synthesis of arylboronic acids. nih.govnih.gov These reactions typically involve the coupling of an aryl halide (e.g., 4-iodoanisole (B42571) or 4-bromoanisole) with a boron-containing reagent like bis(pinacolato)diboron (B₂pin₂) or pinacol borane. nih.gov The reaction is catalyzed by a palladium complex, often in the presence of a suitable ligand and a base. nih.gov Palladium-catalyzed methods offer several advantages, including milder reaction conditions and excellent functional group tolerance, which can simplify the synthesis of more complex molecules. nih.gov While the cost of the palladium catalyst can be a concern for industrial-scale production, significant advances have been made in developing highly active catalysts that can be used at low loadings, as well as methods for catalyst recycling, making these processes more economically viable. nih.gov

The table below provides a comparative overview of these synthetic protocols, highlighting key parameters relevant to their scalability and efficiency.

| Parameter | Grignard Method | Organolithium Method | Palladium-Catalyzed Borylation |

| Starting Material | 4-bromoanisole | 4-bromoanisole, 4-chloroanisole chemicalbook.com | 4-iodoanisole, 4-bromoanisole, 4-chloroanisole nih.govnih.gov |

| Key Reagents | Magnesium, Trialkyl borate prepchem.com | Butyllithium, Trialkyl borate | Bis(pinacolato)diboron, Palladium catalyst, Ligand, Base nih.gov |

| Typical Solvents | Tetrahydrofuran, Diethyl ether | Tetrahydrofuran, Hexanes | Dioxane, Toluene |

| Reaction Temperature | 0 °C to room temperature | -78 °C to 0 °C prepchem.com | 80 °C to 110 °C |

| Reported Yields | 70-90% | 80-95% | 85-98% nih.gov |

| Scalability Challenges | Exothermic reaction control, Anhydrous conditions mnstate.edu | Use of pyrophoric reagents, Cryogenic temperatures | Catalyst cost and recycling |

| Purification | Recrystallization from water prepchem.com | Recrystallization, Chromatography | Recrystallization, Chromatography |

Mechanistic Investigations of Chemical Reactivity of Boronic Acid Derivative 1

Fundamental Reaction Pathways

The chemical reactivity of Boronic acid derivative 1 is fundamentally governed by the electron-deficient nature of its boron atom. The boron atom in its neutral state is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital. wiley-vch.devt.edu This electronic configuration makes it a potent Lewis acid, capable of accepting electrons from Lewis bases. wiley-vch.denih.gov This Lewis acidity is the cornerstone of its primary reaction pathways: the formation of boronate ions through interaction with Lewis bases and the dynamic covalent formation of boronate esters with diols and polyols. ru.nlnih.govnih.gov

This compound is classified as a Lewis acid because its boron center can accept a pair of electrons. wiley-vch.demdpi.com In aqueous solutions, it exists in equilibrium with its conjugate base, a tetrahedral boronate anion. ru.nlnih.gov This transformation is not a Brønsted-Lowry proton donation from the hydroxyl group, but rather the addition of a hydroxide (B78521) ion from the solution to the boron atom. nih.gov The acidity, represented by the pKa value, is a critical parameter that dictates the position of this equilibrium and is significantly influenced by the nature of the organic substituent (R-group) on the boron atom. wiley-vch.denih.gov For instance, aryl boronic acids are generally more acidic than their alkyl counterparts due to the electronic effects of the aromatic ring. nih.gov Electron-withdrawing groups on an aryl substituent increase Lewis acidity and lower the pKa, while electron-donating groups have the opposite effect. wiley-vch.denih.gov

| Boronic Acid | pKa | Reference |

|---|---|---|

| Boric acid | 9.2 | wiley-vch.de |

| Phenylboronic acid | 8.8 | wiley-vch.de |

| p-Tolylboronic acid | 9.3 | wiley-vch.de |

| o-Tolylboronic acid | 9.7 | wiley-vch.de |

| p-Nitrophenylboronic acid | 7.1 | wiley-vch.de |

| 3-Pyridylboronic acid | ~4.0 | wiley-vch.de |

The vacant p-orbital on the boron atom of this compound readily interacts with various Lewis bases. wiley-vch.de The most common interaction in aqueous media is with the hydroxide ion (OH⁻), leading to the formation of the anionic hydroxyboronate. nih.govwiley-vch.de This reaction is a fundamental equilibrium that governs the pH-dependent behavior of the compound. nih.gov

Beyond hydroxide, this compound can also form stable complexes with other Lewis bases such as fluoride (B91410) (F⁻) and cyanide (CN⁻). mdpi.comnih.gov The affinity for these anions is dependent on the Lewis acidity of the boron center. nih.gov The interaction with fluoride is particularly strong and can lead to the formation of fluoroborate species. mdpi.com This reactivity has been harnessed in the development of fluoride sensors. mdpi.com Similarly, cyanide can coordinate with the boron atom, and systematic studies have been conducted to probe the binding affinities and the influence of the boronic acid's substituents on the stability of the resulting complex. nih.gov

Upon interaction with a Lewis base like hydroxide, this compound undergoes a change in both geometry and hybridization. wiley-vch.deaablocks.com The boron atom transitions from a trigonal planar, sp²-hybridized state to a tetrahedral, sp³-hybridized state. wiley-vch.deaablocks.com This resulting species is the tetrahedral boronate anion. nih.govru.nl This structural change is crucial for the compound's subsequent reactivity, particularly in ester formation with diols. wiley-vch.de The formation of the tetrahedral boronate is an equilibrium process, and at a pH higher than the pKa of the boronic acid, the anionic tetrahedral form becomes the predominant species in solution. nih.gov This conformational transition from a planar acid to a tetrahedral anion is an essential prerequisite for many of the biological and material science applications of boronic acids. researchgate.net

A defining characteristic of this compound is its ability to engage in dynamic covalent chemistry (DCvC). nih.govacs.org This is most prominently demonstrated through its reaction with compounds containing 1,2- or 1,3-diol functionalities to form cyclic boronate esters. nih.govacs.org This esterification reaction is reversible, allowing the bonds to form and break under specific conditions, which is the hallmark of DCvC. nih.govrsc.org The equilibrium of this reaction is highly sensitive to pH, temperature, and the concentrations of the reactants. rsc.org This reversible covalent bonding has been widely exploited in the creation of self-healing materials, stimuli-responsive hydrogels, and molecular sensors. nih.govacs.orgwur.nl

This compound forms stable five- or six-membered cyclic esters upon reaction with cis-1,2- and 1,3-diols, respectively. nih.govresearchgate.net This binding is covalent yet reversible, particularly in aqueous environments. wiley-vch.deresearchgate.net The stability of the formed boronate ester is dependent on several factors, including the structure and stereochemistry of the diol, the pKa of the boronic acid, and the pH of the solution. wiley-vch.denih.gov The reaction is generally favored at pH values above the pKa of the boronic acid, where the more reactive tetrahedral boronate anion is present in higher concentrations. vt.eduwiley-vch.de This pH-dependent reversible binding is the basis for using boronic acids in sensing applications, particularly for saccharides, which are rich in diol moieties. nih.govresearchgate.net

The mechanism of boronate ester formation has been the subject of detailed kinetic and equilibrium investigations. wiley-vch.de Early studies suggested that the reaction proceeds primarily through the highly reactive tetrahedral boronate anion, which was estimated to react with diols at a rate at least 10⁴ times faster than the neutral trigonal boronic acid. wiley-vch.deaablocks.com This pathway involves the displacement of a hydroxide ion from the boronate by the diol. wiley-vch.de

| Diol | Binding Constant (Keq, M-1) | pH | Reference |

|---|---|---|---|

| Ethylene Glycol | 5.5 | Varies | wiley-vch.de |

| 1,3-Propanediol | 2.5 | Varies | wiley-vch.de |

| Glycerol (1,2-diol unit) | 38 | Varies | wiley-vch.de |

| Glucose | ~20 | 7.4 | nih.govacs.org |

| Fructose (B13574) | ~430 | 7.4 | nih.govacs.org |

| Sorbitol | ~120 | 7.4 | nih.govacs.org |

Dynamic Covalent Chemistry via Boronate Esterification

Influence of pH and Solvent on Equilibrium

Boronic acid derivatives, such as this compound, are Lewis acids characterized by a boron atom with a vacant p-orbital. nih.govresearchgate.net In aqueous solutions, they exist in an equilibrium between a neutral, trigonal planar sp²-hybridized form and an anionic, tetrahedral sp³-hybridized boronate form upon reaction with a Lewis base like a hydroxide ion. nih.govresearchgate.net This equilibrium is significantly influenced by the pH of the solution. nih.govresearchgate.net

At physiological pH, the uncharged trigonal form is predominant. nih.gov However, in more alkaline solutions (pH > pKa), the equilibrium shifts towards the anionic tetrahedral form. nih.gov The pKa value of a boronic acid can vary, typically between 4 and 10, depending on the electronic properties of the substituent attached to the boron atom. nih.gov For aryl boronic acids, electron-withdrawing groups decrease the pKa, making the acid stronger, while electron-donating groups increase the pKa. nih.gov The stability of the resulting boronic esters formed with diols is also pH-dependent, with ester formation being more favorable at a pH above the pKa of the boronic acid. nih.gov

The solvent also plays a critical role in the equilibrium and reactivity. rsc.org The formation of stable imine bonds in iminoboronate chemistry, for instance, is markedly improved in aqueous environments over a pH range of 6–10 due to the formation of the iminoboronate structure. rsc.org Computational studies have shown that water molecules can promote reactions like boric acid esterification by stabilizing the transition state. figshare.com

| Factor | Influence on Equilibrium | Research Finding |

| pH | Governs the ratio of trigonal acid to tetrahedral boronate. | In aqueous solutions with pH values higher than the pKa, boronic acids are converted to their anionic tetrahedral forms. nih.gov |

| Substituents | Alters the acidity (pKa) of the boronic acid. | Electron-withdrawing groups attached to an aromatic boronic acid decrease the pKa value, while electron-donating groups increase it. nih.gov |

| Solvent | Can stabilize intermediates and affect reaction rates. | The addition of a boronic acid moiety to certain aldehydes markedly improves thermodynamic stability in aqueous environments. rsc.org |

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation

This compound is a versatile building block in organic synthesis, primarily utilized in the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govwiley-vch.de Its most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which joins an organoboron compound with an organic halide to form a new C-C bond, typically between two sp²-hybridized carbons. nih.govrsc.orgdntb.gov.ua

Beyond C-C bond formation, these derivatives are crucial in copper-promoted reactions for creating carbon-heteroatom bonds. researchgate.net The Chan-Lam coupling, for example, uses boronic acids to react with compounds containing N-H or O-H bonds, forming new carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds, respectively. researchgate.netwikipedia.org Rhodium(I) complexes also catalyze the addition of boronic acids to various substrates like aldehydes and alkenes. rsc.orgwiley-vch.de The utility of this compound extends to a range of other transformations, including conjugate additions and Heck-type couplings. wikipedia.orgwiley-vch.de The in-situ preparation of reactive boronic acids has enabled their use in controlled, iterative C-C bond-forming sequences. shu.ac.uk

| Reaction Type | Catalyst | Bond Formed | Description |

| Suzuki-Miyaura Coupling | Palladium | C-C | Cross-coupling of a boronic acid derivative with an organic halide or triflate. nih.govrsc.org |

| Chan-Lam Coupling | Copper | C-N, C-O | Reaction of a boronic acid derivative with an amine or alcohol. researchgate.netwikipedia.org |

| Rhodium-Catalyzed Addition | Rhodium | C-C | Addition of the organic group from the boronic acid to carbonyls and alkenes. rsc.orgwiley-vch.de |

The catalytic cycles of cross-coupling reactions involving this compound are defined by several key mechanistic steps, including oxidative addition and reductive elimination. youtube.comresearchgate.net Oxidative addition is typically the initial step, where a low-valent transition metal catalyst, such as Palladium(0), inserts into the bond of an organic halide (R-X). acs.orgacs.org This process increases the oxidation state and coordination number of the metal center (e.g., from Pd(0) to Pd(II)). youtube.com The facility of this step can be influenced by the electronic properties of the substrates; for instance, in some gold-catalyzed systems, electron-rich aryl iodides react faster than electron-poor ones. acs.org

Reductive elimination is the final, product-forming step of the catalytic cycle. wikipedia.orgyoutube.com In this stage, the two organic fragments that have been brought together on the metal center—one from the organic halide and one from the boronic acid derivative via transmetalation—are coupled, forming the new C-C or C-X bond. mdpi.com This step simultaneously reduces the oxidation state of the metal catalyst (e.g., from Pd(II) back to Pd(0)), regenerating it for the next catalytic turnover. youtube.com The equilibrium between oxidative addition and reductive elimination can be influenced by the electronic properties of the metal complex; electron-rich metal centers tend to favor oxidative addition, while electron-poor centers favor reductive elimination. youtube.com

Transmetalation is the pivotal step in cross-coupling reactions where the organic moiety from this compound is transferred to the activated transition metal catalyst. nih.govrsc.org In the context of the Suzuki-Miyaura reaction, after the oxidative addition of an organic halide to the palladium(0) center, the resulting Pd(II) complex undergoes transmetalation with the boronic acid derivative. rsc.org This process involves the migration of the alkyl or aryl group from the boron atom to the palladium atom, forming a new palladium-carbon bond. rsc.org

Stereochemical Aspects of Reactions Involving this compound

Reactions involving chiral boronic acid derivatives can proceed with a high degree of stereochemical control, allowing for the synthesis of enantioenriched products. rsc.org The stereospecific coupling of chiral secondary and tertiary boronic esters, for example, can be achieved with complete retention of stereochemistry at the carbon center bearing the boron atom. acs.org This means that the configuration of the stereocenter in the starting boronic ester is faithfully transferred to the final product. rsc.org

The stereochemical outcome of a reaction can be dependent on the specific reagents and catalysts employed. beilstein-journals.org For instance, in the Suzuki cross-coupling of certain vinyl triflates, the choice of palladium catalyst and its associated ligands can determine whether the product is formed with retention or inversion of the double bond's configuration. beilstein-journals.org Mechanistic pathways for stereochemical transformation often involve the formation of a boronate complex. rsc.org Depending on the subsequent reaction with an electrophile, this complex can lead to products with either inversion (Sₑ2inv pathway) or retention of configuration. rsc.org This control over stereochemistry is critical in the synthesis of complex molecules where specific three-dimensional arrangements of atoms are required. rsc.org

Spectroscopic and Computational Analysis of Reaction Intermediates

The elucidation of reaction mechanisms involving this compound relies heavily on a combination of spectroscopic and computational methods to identify and characterize transient intermediates. nih.govwiley-vch.demdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for these investigations. nih.gov Techniques such as ¹H, ¹¹B, and ¹⁹F NMR have been used to directly observe pre-transmetalation intermediates in Suzuki-Miyaura reactions, providing concrete evidence for the structures of these fleeting species. nih.govacs.org

Computational chemistry, especially Density Functional Theory (DFT), complements these experimental observations by providing detailed energetic and structural information about reaction pathways. figshare.comrsc.org DFT calculations can map out the energy profiles of key steps like oxidative addition and reductive elimination, identify transition state structures, and explain the influence of substituents or solvents on reaction rates. acs.orgrsc.org For example, computational studies have supported the direct transmetalation of boronic esters without prior hydrolysis and have helped explain the thermodynamic favorability of forming certain boronate esters over others. nih.govnih.gov The synergy between spectroscopic experiments and computational analysis provides a robust understanding of the complex reaction intermediates and transition states that govern the reactivity of this compound. figshare.com

| Technique | Application in Studying this compound Intermediates | Key Findings |

| NMR Spectroscopy | Direct observation and characterization of reaction intermediates in solution. | Confirmed the existence of discrete pre-transmetalation intermediates with Pd-O-B linkages. nih.gov |

| DFT Calculations | Modeling of reaction pathways, transition states, and reaction energetics. | Revealed that boronic esters can transmetalate directly without prior hydrolysis and clarified the thermodynamics of boronate ester formation. nih.govnih.gov |

| UV-vis Spectroscopy | Monitoring reaction kinetics and determining stability constants of complexes. | Used to measure observed stability constants (Kobs) for boronate esters at various pH levels. acs.org |

Advanced Applications in Catalysis Involving Boronic Acid Derivative 1

Organocatalysis and Metal-Free Catalysis

In the realm of organocatalysis, Boronic acid derivative 1 functions as a potent Lewis acid catalyst, activating a variety of functional groups and promoting key bond-forming reactions without the need for transition metals. nih.govrsc.org This mode of catalysis is particularly attractive from a green chemistry perspective, as it often proceeds under mild conditions with high atom economy. nih.govrsc.org

A significant application of this compound in organocatalysis is its ability to activate hydroxyl and carboxyl groups. rsc.orgresearchgate.netnih.gov This activation is achieved through the formation of a reversible covalent bond between the boronic acid and the hydroxyl group, which enhances the electrophilicity of the substrate and facilitates subsequent nucleophilic attack. rsc.orgnih.gov This strategy has been successfully employed in a variety of transformations, including the formation of ethers, esters, and other valuable organic molecules. rsc.orgnih.gov

The catalytic activation of hydroxyl groups by this compound offers a mild and selective alternative to traditional methods that often require harsh conditions and the use of stoichiometric activating agents. rsc.orgresearchgate.net This approach has proven particularly useful in the functionalization of complex molecules, such as carbohydrates, where selective reaction at a specific hydroxyl group is often challenging. nih.govresearchgate.net

This compound is an effective catalyst for condensation reactions, most notably in the formation of amides and esters. ucl.ac.uknih.govnih.govorgsyn.org In these reactions, the boronic acid activates the carboxylic acid component, facilitating its reaction with an amine or alcohol nucleophile. nih.govresearchgate.net This catalytic approach provides a direct and efficient method for the synthesis of these important functional groups, avoiding the need for pre-activation of the carboxylic acid. ucl.ac.ukorgsyn.org

The mechanism of boronic acid-catalyzed amidation is thought to involve the formation of a reactive acylboronate intermediate, which is highly susceptible to nucleophilic attack by the amine. nih.gov This process is often carried out under dehydrative conditions to drive the reaction to completion. nih.govscispace.com The mild reaction conditions and broad substrate scope make this methodology highly attractive for the synthesis of a wide range of amides, including those with sensitive functional groups. ucl.ac.ukresearchgate.net

Table 1: Examples of this compound Catalyzed Condensation Reactions

| Carboxylic Acid | Amine/Alcohol | Product | Catalyst Loading (mol%) | Yield (%) | Reference |

| Benzoic acid | Benzylamine | N-Benzylbenzamide | 5 | 95 | nih.gov |

| Phenylacetic acid | Aniline | N-Phenyl-2-phenylacetamide | 10 | 88 | researchgate.net |

| 4-Phenylbutyric acid | Benzylamine | N-Benzyl-4-phenylbutanamide | 5 | 92 | scispace.com |

| Acetic Acid | Ethanol (B145695) | Ethyl acetate | 10 | 75 | rsc.org |

Catalytic Activation of Dicarbonyl Pronucleophiles

This compound can also be employed to activate dicarbonyl compounds as pronucleophiles in various asymmetric transformations. nih.gov This activation strategy relies on the ability of the boronic acid to form a chiral complex with the dicarbonyl substrate, thereby controlling the stereochemical outcome of the subsequent reaction. This approach has been successfully applied to a range of organocatalytic reactions, providing access to enantioenriched products with high levels of stereocontrol. nih.gov

Role in Transition Metal-Catalyzed Processes

While this compound exhibits significant catalytic activity on its own, it is perhaps best known for its indispensable role as a nucleophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.netnih.gov These reactions have revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries. nih.govfrontierspecialtychemicals.com

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a wide range of organic halides and organoboron compounds, such as this compound. rsc.orgresearchgate.netlibretexts.org This palladium-catalyzed reaction is characterized by its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. frontierspecialtychemicals.comlibretexts.orgnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the boronic acid derivative to the palladium(II) center, and reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst. nih.govyonedalabs.com this compound plays a crucial role in the transmetalation step, which is often the rate-determining step of the reaction. rsc.orgresearchgate.net The nature of the boronic acid derivative can have a significant impact on the efficiency and selectivity of the coupling reaction. nih.govacs.org

Table 2: Selected Examples of Suzuki-Miyaura Cross-Coupling Reactions Involving Boronic Acid Derivatives

| Aryl Halide | This compound | Product | Catalyst System | Yield (%) | Reference |

| 4-Iodoanisole (B42571) | Phenylboronic acid | 4-Methoxybiphenyl | Pd(PPh₃)₄/Na₂CO₃ | 95 | acs.org |

| 1-Bromonaphthalene | 2-Thiopheneboronic acid | 1-(2-Thienyl)naphthalene | PdCl₂(dppf)/K₃PO₄ | 88 | nih.gov |

| 3-Chloropyridine | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)pyridine | Pd(OAc)₂/SPhos/K₃PO₄ | 92 | nih.gov |

Chan-Lam-Evans Coupling

The Chan-Lam-Evans coupling is a copper-catalyzed reaction that enables the formation of carbon-heteroatom bonds, typically between an arylboronic acid, such as this compound, and an amine or alcohol. wikipedia.orgorganic-chemistry.org This reaction provides a powerful and versatile method for the synthesis of aryl amines, ethers, and other heteroatom-containing compounds. st-andrews.ac.ukresearchgate.net

Unlike the palladium-catalyzed Suzuki-Miyaura reaction, the Chan-Lam-Evans coupling is often carried out in the presence of an oxidant, such as air or oxygen, which is believed to facilitate the regeneration of the active copper catalyst. organic-chemistry.orgresearchgate.net The reaction is known for its mild conditions, often proceeding at room temperature and open to the air, and its tolerance of a wide range of functional groups. wikipedia.orgacs.org The mechanism is thought to involve the formation of a copper-aryl intermediate, which then undergoes reductive elimination with the amine or alcohol to form the desired product. wikipedia.orgst-andrews.ac.uk

Other Cross-Coupling and Coupling Reactions

Beyond the well-established Suzuki-Miyaura reaction, this compound and its related esters have emerged as versatile partners in a variety of other advanced cross-coupling and coupling reactions. These methodologies often leverage alternative activation modes, such as photoredox catalysis and direct C-H functionalization, to forge new carbon-carbon and carbon-heteroatom bonds under mild conditions.

Photoredox-Mediated Radical Couplings

Visible-light photoredox catalysis has become a powerful tool for generating radical species from this compound. rsc.org In this approach, a photocatalyst, upon excitation by light, engages in a single-electron transfer (SET) process with a Lewis base-activated form of the boronic acid derivative. This oxidation generates a carbon-centered radical that can participate in various coupling reactions.

A key strategy involves the use of a dual catalytic system comprising a Lewis base (e.g., quinuclidin-3-ol or 4-dimethylaminopyridine) and a photoredox catalyst. nih.gov The Lewis base coordinates to the boron atom of the boronic acid or its trimeric boroxine (B1236090) form, creating a redox-active ate-complex. This complex is more readily oxidized by the excited photocatalyst to generate the desired radical intermediate. nih.govresearchgate.net This methodology has been successfully applied to redox-neutral C-C bond formation, such as Giese-type additions, where alkyl and aryl radicals generated from boronic acid derivatives are added to electron-deficient olefins. nih.gov An acridium-based organic photocatalyst has been identified as an efficient and cost-effective alternative to expensive iridium-based catalysts for these transformations. rsc.org

The scope of this radical-based approach has been extended to Minisci-type reactions for the functionalization of N-heteroarenes. researchgate.net Merging photoredox catalysis with cobalt catalysis enables the use of various boronic acids as alkyl radical precursors for the C-H alkylation of these important heterocyclic scaffolds under mild conditions. researchgate.net

Direct C-H Functionalization

This compound is also utilized in direct C-H functionalization reactions, which offer an atom-economical alternative to traditional cross-couplings that require pre-functionalized substrates. acs.org These reactions involve the direct coupling of a C-H bond with the boronic acid derivative.

One approach involves the silver-catalyzed addition of boronic acids to quinones. nih.gov This reaction proceeds at room temperature using catalytic silver(I) nitrate and a persulfate co-oxidant. The mechanism is believed to involve the generation of a nucleophilic radical from the boronic acid, which then adds to the quinone, followed by in-situ reoxidation to the functionalized quinone product. nih.gov This method is scalable and tolerates a wide range of alkyl and aryl boronic acids. nih.gov

In another example, iridium-catalyzed C-H activation has been employed for the late-stage borylation of complex molecules, such as indole derivatives, to install a boronic ester. rsc.org This boronic ester serves as a versatile handle for subsequent transformations, including oxidation to a hydroxyl group or participation in Chan-Lam cross-coupling reactions to form C-O or C-N bonds. rsc.org Furthermore, transition-metal-free methods have been developed for the synthesis of ketones via the C-H functionalization of aldehydes with boronic acids, driven by nitrosobenzene as a reagent. nih.gov

Asymmetric Catalysis with Chiral this compound Analogs

Chiral boronic acid derivatives are highly valuable intermediates in organic synthesis, enabling the construction of stereogenic centers with high levels of control. nih.gov The development of catalytic asymmetric methods to synthesize these chiral building blocks and their subsequent application in stereoselective transformations is a significant area of research.

A notable strategy for synthesizing chiral tertiary boronic esters is through oxime-directed catalytic asymmetric hydroboration (CAHB). nih.gov In this rhodium-catalyzed process, an achiral borane such as pinacolborane adds across a C=C double bond in β,γ-unsaturated oxime ether substrates. The oxime group directs the regiochemistry of the addition to form the tertiary boronic ester, while a chiral phosphoramidite or phosphite ligand controls the enantioselectivity. nih.gov This method is effective for both methylidene and trisubstituted alkene substrates, providing access to functionalized tertiary organoboronates with good yields and high enantiomeric ratios. nih.gov

Another powerful application is the catalytic desymmetrization of prochiral molecules. Novel C2-symmetric chiral borinic acids have been designed and synthesized for the highly enantioselective desymmetrization of 2,2-disubstituted-1,3-propanediols. acs.org This reaction provides access to valuable chiral diols that contain a quaternary stereocenter, a motif that is often challenging to construct. The catalytic cycle is proposed to involve a tetracoordinate borinate intermediate, as supported by 11B NMR studies. acs.org

The synthesis of more complex chiral structures has also been achieved. For instance, a method for synthesizing 1,2-bis(boronic) esters featuring acyclic and non-adjacent 1,3-stereocenters has been developed. nih.gov This addresses the long-standing challenge of controlling stereochemistry between distant chiral centers in an acyclic system. The reaction involves a migratory coupling of gem-diborylalkanes with 1,2-bis(boryl)alkenes and proceeds with excellent enantioselectivity and diastereoselectivity. nih.gov

Mechanistic Studies in this compound Catalysis

Understanding the reaction mechanisms underlying catalysis with this compound is crucial for optimizing existing methods and developing new transformations. Mechanistic investigations, combining kinetic analysis, structural characterization of intermediates, and computational studies, have provided significant insights into how these reagents function in various catalytic cycles.

Mechanism of Photoredox Activation

In the photoredox-mediated generation of radicals from boronic acid derivatives, a key mechanistic feature is the initial activation of the boronic acid or ester by a Lewis base. nih.gov Studies have shown that the Lewis base coordinates to the electron-deficient boron center, forming a tetracoordinate boronate "ate"-complex. rsc.orgnih.gov This complex has a lower oxidation potential than the neutral, trivalent boronic acid derivative, making it susceptible to single-electron oxidation by the excited photocatalyst. rsc.org Following this SET event, the resulting radical cation undergoes rapid C-B bond cleavage to release a carbon-centered radical and the neutral boron species, which can then re-enter the catalytic cycle. The use of imines as both a substrate and a Lewis base activator in a four-component reaction represents a novel activation strategy within this mechanistic framework. chemrxiv.org

Mechanism of Transmetalation in Cross-Coupling

For traditional cross-coupling reactions like the Suzuki-Miyaura coupling, the transmetalation step—the transfer of the organic group from boron to the palladium catalyst—is a critical part of the catalytic cycle. rsc.org Detailed mechanistic studies have challenged the long-held belief that boronic acids must first be hydrolyzed to a boronate anion to undergo transmetalation. Structural, kinetic, and computational investigations have revealed that boronic esters can transmetalate directly to a palladium-hydroxide complex without prior hydrolysis. nih.govacs.org Pre-transmetalation intermediates, where the boronic ester coordinates to the palladium center, have been observed and characterized. nih.govacs.org Two key factors were identified as crucial for enabling the transfer of the organic group: the ability to generate an empty coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to boron. nih.govacs.org

Mechanistic Insights from Other Boron-Catalyzed Reactions

Studies on other boron-catalyzed reactions, such as direct amidation, have also provided valuable mechanistic information. Investigations into the interactions between amines, carboxylic acids, and boronic acid catalysts have revealed the importance of B-N interactions and the formation of B-O-B species. rsc.org In boron-catalyzed direct amidation, it is proposed that the reaction does not proceed through a simple boric anhydride (B1165640). Instead, catalytic cycles involving species with B-N bonds or dimeric boron intermediates are likely operative. rsc.orgresearchgate.net Kinetic studies showing a first-order dependence on the catalyst concentration and a positive interaction between the amine and catalyst concentrations support mechanisms where the active species contains both boron and nitrogen components. rsc.org

Supramolecular Chemistry and Materials Science of Boronic Acid Derivative 1

Self-Assembly and Ordered Structures

The self-assembly of Boronic acid derivative 1 is driven by a combination of directional hydrogen bonding and coordination interactions involving the boronic acid moiety. These interactions guide the spontaneous organization of molecules into well-defined, higher-order structures.

Hydrogen bonding is a primary driving force in the self-assembly of this compound. The two hydroxyl groups of the boronic acid functional group can act as both hydrogen bond donors and acceptors, facilitating the formation of robust and directional intermolecular connections. In the solid state, arylboronic acids frequently form hydrogen-bonded dimers, where two molecules are linked through a pair of O-H---O hydrogen bonds. These dimeric units can then further assemble into extended networks and layered structures through additional hydrogen bonding. mdpi.comacs.org

The strength and directionality of these hydrogen bonds play a crucial role in determining the crystal architecture of materials derived from this compound. acs.org The formation of these non-covalent interactions is a key element in the design of new porous solids and other supramolecular assemblies. mdpi.com The ability of the boronic acid group to form multiple, and sometimes robust, hydrogen bonds enhances its affinity for other molecules, a principle that is fundamental to its use in molecular recognition. rsc.org

Table 1: Hydrogen Bonding Parameters in Self-Assembled Boronic Acid Structures

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Self-Assembly |

| Dimer Formation | B-O-H | O=B | 2.6 - 2.8 | Primary motif for self-assembly |

| Inter-dimer Linkage | B-O-H | O-H (of another dimer) | 2.7 - 2.9 | Formation of extended 1D, 2D, or 3D networks |

| Solvated Structures | B-O-H | Solvent (e.g., H₂O) | Variable | Influences crystal packing and morphology |

Coordination Chemistry with Boron Center

The boron atom in this compound is a Lewis acid, meaning it has a vacant p-orbital and can accept a pair of electrons. This property allows it to form coordinate covalent bonds with Lewis bases, such as amines and carboxylates. This interaction leads to a change in the geometry of the boron center from trigonal planar (sp²) to tetrahedral (sp³), forming a boronate species. nih.govacs.org

This coordination is a cornerstone of the supramolecular chemistry of boronic acids. For instance, co-crystallization of phenylboronic acids with bipyridines results in supramolecular assemblies held together by hydrogen bonds between the boronic acid hydroxyl groups and the nitrogen atoms of the bipyridine. mdpi.com The reversible nature of this B-N coordination bond is exploited in the design of dynamic chemical systems and self-assembling macrocycles and cages.

The predictable and directional nature of both hydrogen bonding and coordination interactions involving this compound enables the rational design of complex supramolecular frameworks. By choosing appropriate complementary molecules (linkers) that can interact with the boronic acid groups at defined angles, it is possible to construct porous, crystalline materials analogous to metal-organic frameworks (MOFs), often referred to as covalent organic frameworks (COFs) when the linkages are covalent.

The self-condensation of boronic acids can lead to the formation of boroxines, which are six-membered rings of alternating boron and oxygen atoms. This reaction can be used to create robust, porous polymer networks. Furthermore, the reaction of diboronic acids with polytopic linkers containing diol or pyridine (B92270) functionalities has been successfully employed to generate discrete macrocycles and cage-like structures through self-assembly processes. mdpi.com These frameworks often exhibit propensities for including guest molecules, making them promising for applications in separations and sensing. mdpi.com

Integration into Polymeric Systems

The incorporation of this compound into polymer structures imparts unique functionalities, leading to materials that can respond to external stimuli. This has opened up a wide range of applications, from sensing to drug delivery.

Polymers can be functionalized with this compound in several ways. One common method is the copolymerization of a monomer bearing the boronic acid moiety with other monomers. This allows for precise control over the amount and distribution of the boronic acid groups along the polymer chain. rsc.org Another approach is the post-polymerization modification of a pre-existing polymer with a molecule containing this compound. rsc.org

These boronic acid-decorated polymers are renowned for their responsiveness to diols, such as saccharides. mdpi.com This property is the basis for their extensive use in the development of glucose sensors. mdpi.comrsc.org The interaction between the boronic acid and the diol is a reversible covalent bond, forming a boronate ester. This reaction can induce changes in the polymer's properties, such as its solubility or conformation.

Table 2: Methods for Synthesizing Boronic Acid-Containing Polymers

| Polymerization Method | Description | Advantages |

| Direct Polymerization of Boronic Acid Monomers | Copolymerization of monomers containing unprotected boronic acid groups. | Direct incorporation of the functional group. |

| Polymerization of Protected Boronate Ester Monomers | Polymerization of monomers where the boronic acid is protected as an ester, followed by deprotection. | Avoids issues with the reactivity of the boronic acid during polymerization. |

| Post-Polymerization Modification | Chemical modification of a pre-formed polymer to introduce boronic acid functionalities. | Allows for the use of a wide range of polymer backbones. |

Stimuli-Responsive Polymer Gels

Polymer gels, or hydrogels, are cross-linked polymer networks that are swollen with a solvent, typically water. When this compound is incorporated into a hydrogel, the material can become responsive to specific stimuli, particularly changes in pH and the concentration of diols like glucose. nih.govrsc.org

The cross-linking of these gels can be achieved through the formation of boronate esters between the boronic acid groups on the polymer chains and a diol-containing cross-linker, or even with diol groups on adjacent polymer chains. acs.org Because the formation of these boronate esters is reversible, the cross-links are dynamic. This allows the gel to exhibit "smart" behaviors. For example, in the presence of glucose, a competitive binding can occur, where glucose displaces the diol cross-linker, leading to a change in the swelling of the gel. nih.gov This glucose-responsive swelling and deswelling can be harnessed for the controlled release of encapsulated molecules, such as insulin (B600854). acs.orgnih.gov

Furthermore, the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is pH-dependent. acs.org This allows for the creation of pH-responsive hydrogels, where changes in pH alter the charge and hydrophilicity of the polymer network, causing the gel to swell or shrink. rsc.org The combination of pH and glucose sensitivity makes these materials highly attractive for biomedical applications, including the development of self-regulated drug delivery systems. mdpi.comnih.gov

Applications in Advanced Materials

Boronic acid derivatives represent a versatile class of compounds whose unique chemical properties are being harnessed for the development of a wide range of advanced materials. The ability of the boron atom to reversibly form covalent bonds with diols, coupled with its distinct electronic characteristics, makes it a valuable component in materials designed for optoelectronics, nanotechnology, and radiation shielding.

The functionalization of dye platforms with boronic acid derivatives has led to the creation of sophisticated optoelectronic materials. A notable example is the development of Boronic Acid Derived Salicylidenehydrazone (BASHY) complexes, which serve as highly efficient fluorescent dyes. acs.org The design of these complexes allows for functional tuning via the boronic acid residue, which is generally electronically orthogonal to the dye's photophysical properties. acs.orgresearchgate.net This means that modifications can be made to the boronic acid moiety to tailor the material for specific applications without significantly altering its core optical characteristics, such as emission color or Stokes shift. acs.org

These BASHY complexes exhibit impressive photophysical parameters, including high fluorescence quantum yields (approximately 0.5–0.7) and significant brightness (around 35,000–40,000 M⁻¹ cm⁻¹). acs.org Furthermore, they display two-photon absorption (2PA) cross-sections in the range of 200–300 GM, making them suitable for applications in bioimaging and optoelectronics. acs.org The versatility offered by the boronic acid component opens up a broad spectrum of potential uses for these materials. acs.orgresearchgate.net

| Property | Value | Source |

| Fluorescence Quantum Yield | ~0.5–0.7 | acs.org |

| Brightness | ~35,000–40,000 M⁻¹ cm⁻¹ | acs.org |

| Two-Photon Absorption (2PA) Cross Section | ~200–300 GM | acs.org |

This table summarizes the characteristic photophysical properties of Boronic Acid Derived Salicylidenehydrazone (BASHY) complexes.

Boronic acid derivatives are increasingly used to functionalize the surface of nanomaterials, creating hybrid materials with tailored properties for biomedical and sensing applications. nih.govresearchgate.net Nanoparticles such as carbon dots and graphene oxides, when modified with boronic acids, gain the ability to interact reversibly with molecules containing cis-diol groups, such as saccharides, glycoproteins, and ribonucleic acids. nih.govacs.orgnih.gov

This unique reactivity stems from the Lewis acidic nature of the boron atom, which forms stable but reversible boronate esters with diols. nih.govrsc.org This interaction is the basis for developing nanomaterials for applications like bioimaging, biosensing, and as antiviral inhibitors. nih.govresearchgate.net For instance, phenylboronic acid-functionalized nanomaterials have been engineered to enhance targeting of cancer cells by binding to the overexpressed sialic acid on their surfaces. researchgate.net The multivalent interactions afforded by decorating a nanoparticle surface with multiple boronic acid groups can significantly improve targeting and binding efficiency. nih.gov

| Nanomaterial Base | Boronic Acid Application | Targeted Molecule Type | Reference |

| Carbon Dots (CDs) | Bioimaging, Biosensing, Antiviral | Saccharides, Glycoproteins | nih.govacs.org |

| Graphene Oxides | Biosensing, Drug Delivery | Diol-containing biomolecules | nih.gov |

| Polymeric Particles | Targeted Drug Delivery | Sialic Acid, Glucose | researchgate.net |

This table provides examples of hybrid nanomaterials created by modifying base nanoparticles with boronic acid derivatives for various applications.

The element boron, particularly the isotope boron-10 (B1234237), possesses a very high neutron capture cross-section, making it an excellent material for neutron shielding. eichrom.commcmaster.ca Boronic acid derivatives, as carriers of boron, can be incorporated into polymer matrices to create lightweight, processable, and effective neutron shielding materials. google.comaesj.net

These materials function by moderating high-energy neutrons through elements like hydrogen in the polymer matrix and subsequently absorbing the thermalized neutrons via the boron atoms. eichrom.com The addition of boron compounds reduces the production of high-energy secondary gamma radiation that can result from neutron capture by other elements like hydrogen. eichrom.com Boronic acid esters have been mixed with monomers like alkyl methacrylates before polymerization to create optically transparent polymer compositions with significant neutron shielding capabilities. google.com The boron content in the final material is a critical parameter; a higher boron content generally increases shielding performance, though it can also affect the mechanical properties of the polymer. google.com Research has shown that incorporating boric acid into materials like EPDM rubber or natural rubber enhances their neutron attenuation capabilities. mcmaster.caaesj.net

| Matrix Material | Boron Compound | Key Finding | Reference |

| Alkyl Methacrylate/Styrene | Saturated Boric Acid Ester | Creates optically-transparent shielding material. | google.com |

| Natural Rubber | Boric Acid, Borax | Shielding capability is sensitive to boron concentration and material thickness. | aesj.net |

| EPDM Rubber | Boric Acid | Adding 20 wt% boric acid reduced neutron beam intensity to below 20%. | mcmaster.ca |

| Polyethylene (B3416737) | Borated Compounds | Borated polyethylene is a common material for capturing thermalized neutrons. | eichrom.com |

This table illustrates the use of boronic acid derivatives and other boron compounds in various matrix materials for neutron shielding applications.

Dynamic Covalent Systems and Adaptable Materials

The ability of boronic acids to form reversible covalent bonds, particularly boronate esters with diols, is a cornerstone of dynamic covalent chemistry (DCC). rsc.orgnih.govacs.org This chemistry allows for the creation of chemical systems and materials that can change their constitution by rearranging their covalent bonds in response to external stimuli, such as changes in pH or the presence of competing diols. rsc.orgacs.orgacs.org

This dynamic nature has been exploited to construct adaptable materials with novel functionalities. For example, macromolecular stars and polymer networks cross-linked with boronic ester linkages can be assembled and disassembled on demand. acs.org This reversible cross-linking is the basis for developing self-healing materials, where broken bonds can reform under specific conditions. rsc.org The equilibrium between the boronic acid and the boronate ester can be finely tuned; for instance, at low pH, the equilibrium often favors the unbound state, while at higher pH, the charged boronate ester is more prevalent, especially in aqueous solutions. rsc.org

This responsiveness has been utilized to create covalent adaptable networks (CANs) and other smart materials. wur.nl By incorporating boronic acid derivatives into polymers, materials can be designed that respond to biologically relevant molecules like glucose, leading to applications in sensing and self-regulated drug delivery. nih.gov The formation of other dynamic bonds, such as iminoboronates, further expands the scope of boronic acid-based DCC for creating adaptable systems for bioconjugation and the development of dynamic combinatorial libraries. nih.govdigitellinc.com

| Dynamic System Component | Stimulus for Change | Resulting Application | Reference |

| Boronic Acid / Diol | pH, Competing Diols | Self-healing materials, Responsive drug delivery | nih.govrsc.orgacs.org |

| Poly(APBA) / Multifunctional Diols | Competing Monofunctional Diols | Reconfigurable/dissociable macromolecular stars | acs.org |

| TetraAzaADamantanes / Boronic Acids | pH, Heat | Reprocessable and healable covalent adaptable networks (CANs) | wur.nl |

| 2-Formylphenylboronic acid (2-FPBA) / Hydrazines/Oximes | pH | Reversible bioconjugation, Dynamic combinatorial libraries | digitellinc.com |

This table summarizes various dynamic systems based on boronic acid derivatives, the stimuli they respond to, and their resulting applications in adaptable materials.

Chemical Sensing and Recognition Research with Boronic Acid Derivative 1

Design Principles for Chemosensors

The efficacy of a chemosensor is rooted in its molecular design, which must seamlessly integrate a recognition unit (receptor) with a signaling unit (chromophore or fluorophore). The design of Boronic acid derivative 1 is a classic example of this principle, optimized for fluorescent sensing.

This compound incorporates an anthracene (B1667546) moiety as its fluorophore. Anthracene is a polycyclic aromatic hydrocarbon known for its strong UV absorption and characteristic blue fluorescence, making it an excellent signaling component for fluorescent sensors. The fluorophore is covalently linked to the recognition moiety, the aminomethylphenylboronic acid, via a methylene (B1212753) bridge connected to the 9-position of the anthracene ring. This specific integration is crucial for the sensing mechanism, as the spatial proximity between the anthracene and the receptor allows for efficient electronic communication between the two parts of the molecule.

The receptor component of this compound is the ortho-aminomethylphenylboronic acid group. This design is highly effective for the recognition of two main classes of analytes: diols and anions.

Diol Recognition: The boronic acid functional group is a Lewis acid, which gives it the intrinsic ability to form reversible covalent bonds with compounds containing cis-1,2- or 1,3-diol functionalities. This makes it an ideal receptor for saccharides (sugars), which are rich in such diol units. The ortho-positioning of the aminomethyl group is a key design feature. The nitrogen atom of the amine can form a dative bond with the boron atom, influencing the Lewis acidity of the boronic acid and its affinity for diols. Upon binding with a saccharide, the boron atom's geometry and electronic properties are altered, which in turn affects the fluorophore.

Anion Recognition: The boronic acid group, particularly its B(OH)₂ moiety, can also act as a hydrogen bond donor, allowing it to interact with various anions. rsc.org Research on this compound has demonstrated its capability to recognize a range of organic and inorganic anions, including carboxylates, phosphates, and sulfates, through hydrogen bonding interactions in organic solvents like DMSO. rsc.org The binding of an anion to the boronic acid's hydroxyl groups perturbs the electronic structure of the receptor, which is the basis for the sensing mechanism.

Sensing Mechanisms

The signaling of analyte binding by this compound is primarily governed by photophysical processes that modulate the fluorescence of the anthracene unit. The most prominent mechanism for this derivative is Photoinduced Electron Transfer (PET).

The fluorescence sensing mechanism of this compound is a well-established example of a PET process. In the absence of an analyte, the lone pair of electrons on the nitrogen atom of the aminomethyl group is available to quench the excited state of the anthracene fluorophore upon UV irradiation. This electron transfer from the nitrogen (the donor) to the photo-excited anthracene (the acceptor) is a non-radiative process that results in weak fluorescence (a "turn-off" state).

When a diol-containing analyte like a saccharide binds to the boronic acid receptor, the Lewis acidity of the boron atom increases. This enhancement promotes a stronger dative interaction between the boron and the adjacent nitrogen atom. This B-N coordination effectively engages the nitrogen's lone pair, making it unavailable to quench the anthracene's fluorescence. Consequently, the PET process is inhibited, and the characteristic blue fluorescence of the anthracene is restored or significantly enhanced (a "turn-on" signal).

A similar PET-based mechanism is observed in anion sensing. The hydrogen bonding of anions to the B(OH)₂ group can alter the intramolecular hydrogen bond between the boronic acid and the amino group, which in turn modulates the efficiency of the PET process, leading to a change in fluorescence intensity. rsc.org For many carboxylate and phosphate (B84403) anions, this interaction leads to fluorescence quenching, a "turn-off" response. rsc.org

Table 1: Research Findings on Anion Recognition by this compound in DMSO Data sourced from a study by Ortega-Valdovinos et al. rsc.org

| Anion | Binding Constant (log K) | Sensing Response |

|---|---|---|

| Dihydrogen Phosphate (H₂PO₄⁻) | 4.13 | Turn-off |

| Sulfate (SO₄²⁻) | > 5 | Turn-off |

| Acetate (CH₃COO⁻) | 3.81 | Turn-off |

| Benzoate (C₆H₅COO⁻) | 2.88 | Turn-off |

| Hydrogen Oxalate (HC₂O₄⁻) | > 5 | Turn-off |

| Malonate monoanion | - | Turn-on |

Intramolecular Charge Transfer (ICT) is another important sensing mechanism in fluorescent chemosensors. It typically occurs in molecules that have a strong electron-donating group and a strong electron-accepting group connected by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment, which is sensitive to the polarity of the environment. While ICT is a recognized mechanism for some boronic acid-based sensors, particularly those involving stilbene (B7821643) or other extended π-systems, it is not the primary or documented sensing mechanism for the specific anthracene-appended ortho-aminomethylphenylboronic acid structure of this compound. Its sensing behavior is predominantly explained by the through-space PET mechanism.

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent, non-radiative energy transfer from an excited-state donor fluorophore to a ground-state acceptor fluorophore. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the two must be in close proximity (typically 1-10 nm).

While this compound itself does not operate via a FRET mechanism, its core structure has been successfully utilized as a component in FRET-based sensor systems. For instance, researchers have designed a sensor where the anthracene-(aminomethyl)phenylboronic acid ester moiety acts as the FRET donor, and a BODIPY dye is attached as the FRET acceptor. nih.govnih.gov In this engineered system, the binding of an analyte to the boronic acid group first suppresses the PET process (turning "on" the anthracene donor), which then allows for efficient energy transfer to the BODIPY acceptor, resulting in emission from the acceptor. nih.gov This demonstrates the modularity of the design, where the fundamental PET-based switching mechanism of the this compound structure can be integrated into more complex FRET-based sensing schemes to achieve desirable properties like large Stokes shifts. nih.gov

Electrochemical Signal Transduction

The conversion of the binding event between this compound and a target analyte into a measurable electrical signal is a cornerstone of its application in electrochemical sensors. nih.gov This process, known as electrochemical signal transduction, can be achieved through several distinct mechanisms. When electrodes are modified with this compound, the binding of cis-diol-containing targets like glucose can alter the electrochemical properties of the electrode surface. nih.gov

One common strategy involves the use of this compound functionalized with a redox-active moiety, such as ferrocene. mdpi.comresearchgate.net In this configuration, the binding of a saccharide to the boronic acid component can cause a discernible shift in the oxidation potential of the redox-active label, which is then detected electrochemically. mdpi.comresearchgate.net

Another prevalent method is electrochemical impedance spectroscopy (EIS). nih.gov In this technique, a sensor surface derivatized with this compound exhibits a specific impedance. nih.gov When the target analyte binds to the boronic acid, it alters the charge distribution and steric hindrance at the electrode-solution interface, leading to a measurable change in impedance. nih.gov This change is proportional to the analyte concentration.

Potentiometric sensing represents a further approach, where the binding of an analyte to the immobilized this compound causes a change in the surface potential of the electrode. nih.gov This potential shift can be measured using transducers like ion-sensitive field-effect transistors (FETs), which are sensitive to charge accumulation at the sensor surface. nih.govnih.gov The capture of target molecules can inhibit electron transfer at the interface, resulting in a modified electrochemical signal. mdpi.com These methods are highly advantageous for transducing surface-confined binding events into quantifiable data. nih.gov

Advanced Sensing Platforms

Hydrogel-Based Sensors

This compound has been successfully integrated into hydrogel matrices to create advanced sensing platforms, particularly for continuous glucose monitoring. rsc.org Hydrogels are three-dimensionally cross-linked hydrophilic polymers with high water content, making them highly biocompatible. researchgate.net When this compound is incorporated into the hydrogel network, its interaction with glucose induces physical changes in the hydrogel, which can be monitored. researchgate.netoptica.org

The primary sensing mechanism relies on the swelling or shrinking of the hydrogel in response to glucose concentrations. optica.orgacs.orgmdpi.com The binding of glucose to the boronic acid groups forms anionic boronate esters. nih.govacs.org This increase in negative charges within the hydrogel matrix leads to a rise in the Donnan osmotic pressure, causing the hydrogel to swell. acs.org This volumetric change can be transduced into a readable signal through various methods. For instance, photonic crystal hydrogels, which contain embedded colloidal arrays, change their color or diffraction wavelength as the hydrogel swells, allowing for colorimetric glucose detection. optica.orgrsc.org Another method uses a quartz crystal microbalance (QCM) to detect the mass change associated with hydrogel swelling in real-time. rsc.org

These hydrogel-based sensors can operate under physiological pH conditions (pH 7.0–7.5) and are designed to detect glucose within the typical physiological range. rsc.org Research has demonstrated hydrogels with rapid response times, on the order of 100 seconds, which is a significant improvement over earlier generations that had response times longer than 5 minutes. rsc.org Furthermore, some hydrogels exhibit shear-thinning and self-healing properties, making them suitable for injectable and implantable applications. mdpi.comnih.gov

| Sensor Platform | Detection Range | Response Time | Transduction Method | Key Feature |

|---|---|---|---|---|